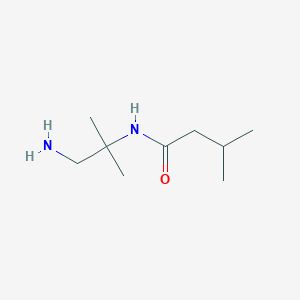

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide

Description

N-(1-Amino-2-methylpropan-2-yl)-3-methylbutanamide is a branched aliphatic amide comprising a 3-methylbutanoyl group linked to a 1-amino-2-methylpropan-2-amine moiety. The absence of aromatic rings could reduce π-π stacking interactions, impacting binding affinity but possibly improving metabolic stability .

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide |

InChI |

InChI=1S/C9H20N2O/c1-7(2)5-8(12)11-9(3,4)6-10/h7H,5-6,10H2,1-4H3,(H,11,12) |

InChI Key |

WTQIGWPDRJYOTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide can be synthesized by coupling 1-amino-2-methylpropan-2-ylamine (a branched aminoalkyl amine) with 3-methylbutanoic acid (isovaleric acid) or its activated derivatives (acid chloride, anhydride, or ester). The key step is the formation of the amide bond under controlled conditions to avoid side reactions such as over-acylation or racemization.

Preparation of the Amine Component: 1-amino-2-methylpropan-2-ylamine

While direct preparation methods of 1-amino-2-methylpropan-2-ylamine are less commonly detailed, related amino alcohols and amines such as 2-amino-2-methyl-1-propanol have documented preparation routes that can be adapted.

Example preparation of 2-amino-2-methyl-1-propanol (structurally related):

- Reaction of 2,2-dimethyl aziridine with dilute sulfuric acid in a slightly acidic aqueous medium (pH 3.5-4) at 40-50 °C for 1 hour.

- Followed by neutralization with sodium hydroxide to pH 9.5-10 and filtration to remove salts.

- Final distillation under reduced pressure and rectification yields the amino alcohol.

This method highlights the use of aziridine ring opening under acidic conditions to introduce the amino group on a branched carbon skeleton, which can be adapted or modified for the preparation of the amine moiety in the target compound.

Amide Bond Formation Methods

Several well-established methods exist for amide bond formation between an amine and a carboxylic acid derivative:

| Method | Reagents/Conditions | Notes |

|---|---|---|

| Direct coupling with acid chloride | 3-methylbutanoyl chloride + 1-amino-2-methylpropan-2-ylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temp | Fast reaction, requires preparation of acid chloride from acid and thionyl chloride or oxalyl chloride |

| Carbodiimide-mediated coupling | 3-methylbutanoic acid + DCC or EDC + HOBt + amine, solvent (e.g., DMF, DCM), room temp | Mild conditions, avoids acid chloride preparation, minimizes racemization |

| Mixed anhydride method | Mixed anhydride of 3-methylbutanoic acid + amine, base, solvent | Useful for sensitive substrates |

| Activated ester method | 3-methylbutanoic acid activated as NHS ester + amine | Convenient for solid-phase synthesis or mild conditions |

Example Procedure for this compound Synthesis

Step 1: Preparation of 3-methylbutanoyl chloride

- 3-methylbutanoic acid is reacted with thionyl chloride (SOCl2) under reflux to form the acid chloride.

- Excess SOCl2 is removed under reduced pressure.

Step 2: Amide formation

- The acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C.

- 1-amino-2-methylpropan-2-ylamine is added dropwise with triethylamine as an acid scavenger.

- The reaction mixture is stirred at 0 °C to room temperature for several hours.

- Reaction progress is monitored by TLC or HPLC.

Step 3: Work-up and purification

- The reaction mixture is washed with water, dilute acid and base to remove impurities.

- Organic layer is dried over anhydrous sodium sulfate.

- Solvent is evaporated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography.

Analytical Data and Reaction Monitoring

| Parameter | Typical Values/Techniques |

|---|---|

| Reaction temperature | 0 °C to room temperature |

| Solvent | Dichloromethane, DMF, or THF |

| Reaction time | 2–12 hours |

| Monitoring | Thin-layer chromatography (TLC), HPLC, MS |

| Purity analysis | NMR spectroscopy (^1H, ^13C), Mass spectrometry |

Research Results and Yields

- Yields for amide bond formation using acid chloride and amine typically range from 70% to 90% depending on reaction conditions and purification efficiency.

- Side products such as diacylated amines or hydrolysis products are minimized by controlling stoichiometry and reaction time.

- Enantiomeric purity is maintained by using enantiopure amine starting materials and mild reaction conditions.

Summary Table: Preparation Overview

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amine preparation | Aziridine ring opening or commercial sourcing | Branched aminoalkyl amine obtained |

| Acid chloride formation | 3-methylbutanoic acid + SOCl2, reflux | Acid chloride intermediate formed |

| Amide coupling | Acid chloride + amine + triethylamine, 0 °C to RT | Amide bond formed, this compound |

| Purification | Extraction, drying, evaporation, chromatography | Pure target amide isolated |

| Characterization | NMR, MS, HPLC | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Key Observations :

Challenges :

- The target compound’s branched structure may complicate purification compared to linear analogs.

- ’s compound requires advanced techniques like column chromatography, suggesting higher synthetic demands .

Research Findings and Gaps

- Solubility and Toxicity : The target’s aliphatic structure may offer a favorable solubility-toxicity profile compared to aromatic analogs, though experimental validation is needed .

- Synthetic Accessibility : Simpler than ’s peptide-like amides but may require optimization for scalability .

- Unresolved Questions :

Biological Activity

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide, also known as a derivative of the amino acid isoleucine, has garnered attention in recent research for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies demonstrating its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 143.23 g/mol. The compound features an amine group attached to a branched aliphatic chain, which may influence its biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting energy metabolism and signaling cascades.

- Receptor Modulation : It may interact with various receptors, including G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

1. Anticancer Activity

- Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown enhanced potency against breast (MDA-MB-231) and colorectal (HT-29) cancer cells compared to standard chemotherapeutics like cisplatin.

2. Antimicrobial Effects

- Research indicates that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains and fungi. The presence of branched alkyl chains may enhance membrane permeability, facilitating greater antimicrobial activity.

3. Neuroprotective Effects

- Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Cytotoxicity Studies

A study evaluated the cytotoxic activity of this compound against cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colorectal cancer).

- Results : The compound exhibited IC50 values significantly lower than those of conventional treatments, indicating higher potency.

Investigations into the mechanism revealed:

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells, confirmed by staining techniques such as Annexin V-FITC.

Binding Affinity Studies

Studies assessing binding affinity demonstrated:

- Interaction with GPCRs : this compound showed significant binding affinity to various GPCRs, essential for cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(3-chloropropan-2-yl)butanamide | Chlorine substituent | Different biological activity profile |

| 4-Bromo-N-(2-methylpropan-2-yl)butanamide | Bromine substituent | Variation in alkyl chain length |

| N-(4-bromophenyl)-N-methylbutanamide | Methyl substitution | Variation in steric hindrance |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Q. How does the compound’s stereochemistry influence its reactivity in downstream derivatization?

- Methodological Answer : The chiral center at the amino group (1-amino-2-methylpropan-2-yl) affects nucleophilic attack rates. Use chiral HPLC (Chiralpak IA column) to separate enantiomers. For functionalization (e.g., fluorination), evaluate stereoselectivity via DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict transition state energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.